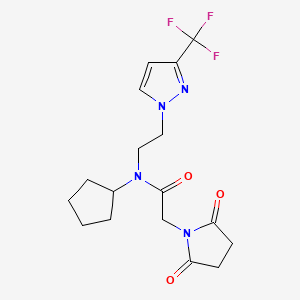

N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O3/c18-17(19,20)13-7-8-22(21-13)9-10-23(12-3-1-2-4-12)16(27)11-24-14(25)5-6-15(24)26/h7-8,12H,1-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFYTQYILUAMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, with CAS number 2034554-66-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 386.4 g/mol

- Structural Features : The compound contains a cyclopentyl group, a pyrrolidine moiety, and a trifluoromethyl-substituted pyrazole, which contribute to its biological activity.

The biological activity of this compound is likely associated with its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases play crucial roles in signal transduction pathways related to cancer and other diseases. The structural similarity of this compound to known kinase inhibitors suggests it may exhibit similar inhibitory effects.

Potential Targets

- Kinase Inhibition : Similar compounds have shown effectiveness as selective inhibitors of receptor tyrosine kinases (RTKs), which are involved in cancer progression and metastasis. For instance, compounds that inhibit EGFR (epidermal growth factor receptor) have been extensively studied for their role in treating non-small cell lung cancer (NSCLC) .

- COX-2 Inhibition : The presence of the pyrazole ring indicates potential COX-2 inhibitory activity, which is relevant for anti-inflammatory therapies .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Preliminary evaluations could include:

- Cell Viability Assays : To determine cytotoxicity against various cancer cell lines.

- Kinase Activity Assays : To evaluate the compound's ability to inhibit specific kinases involved in tumor growth.

Data Table: Comparison of Related Compounds

| Compound Name | Mechanism of Action | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | EGFR Inhibitor | 0.05 | Anti-cancer |

| Compound B | COX-2 Inhibitor | 0.1 | Anti-inflammatory |

| N-Cyclopentyl | Unknown | TBD | TBD |

Scientific Research Applications

Structural Characteristics

The compound's structure features several notable components:

- Cyclopentyl Group : This moiety contributes to favorable pharmacokinetic properties such as improved absorption and bioavailability.

- 2,5-Dioxopyrrolidin Moiety : This part is crucial for its biological activity, potentially influencing metabolic pathways.

- Trifluoromethyl-substituted Pyrazole : This substitution enhances the compound's structural diversity and may affect its interaction with biological targets.

Monoclonal Antibody Production

Research indicates that N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide may enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. This effect is attributed to:

- Increased cell-specific glucose uptake.

- Elevated intracellular adenosine triphosphate levels, which are critical for cellular metabolism during antibody production.

- Potential influence on glycosylation patterns of therapeutic antibodies, affecting their efficacy and safety profiles.

Anti-inflammatory Potential

Compounds with similar structural motifs have shown anti-inflammatory activity. In silico molecular docking studies suggest that derivatives of this compound could act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including targeting specific signaling pathways involved in tumor growth .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the cyclopentyl and dioxopyrrolidin moieties.

- Introduction of the trifluoromethyl-substituted pyrazole group.

- Coupling with acetamide functionalities.

Case Studies

Several case studies highlight the biological activity associated with compounds similar to this compound:

Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Effects : Research has indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in infectious diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclopentyl-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can identify critical variables impacting yield, while response surface methodology refines optimal conditions . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, as demonstrated in ICReDD’s workflow .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., mean C–C bond accuracy of 0.002 Å ).

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H, 13C, 19F): Validate molecular weight, substituent positions, and trifluoromethyl group presence.

- FT-IR spectroscopy : Confirms functional groups like the pyrrolidinedione carbonyl (1700–1750 cm⁻¹).

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines :

- Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic hydrolysis).

- Monitor degradation via HPLC-UV or LC-MS to identify degradation products and establish shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites, critical for understanding metabolic pathways .

- Molecular dynamics simulations : Simulate ligand-protein interactions over time to assess binding stability .

Q. How can contradictory data on the compound’s reaction yields be resolved?

- Methodological Answer : Apply statistical contradiction analysis :

- Perform Grubbs’ test to identify outliers in yield datasets.

- Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., trace moisture in solvent, oxygen sensitivity).

- Implement a feedback loop where experimental data recalibrates computational models to improve predictive accuracy .

Q. What methodologies are suitable for investigating its potential as a protease inhibitor?

- Methodological Answer :

- Enzyme kinetics assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity.

- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes at atomic resolution to guide structure-activity relationship (SAR) studies .

Q. How can researchers design analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl group to enhance metabolic stability.

- ADMET prediction tools (e.g., SwissADME): Optimize logP, solubility, and CYP450 inhibition profiles.

- Metabolite identification : Use hepatocyte incubations with LC-HRMS to map Phase I/II metabolites and eliminate toxicophores .

Notes

- Advanced Techniques : Emphasis on integrating computational and experimental workflows to address complex research challenges.

- Contradiction Handling : Statistical and feedback-based approaches ensure reproducibility and model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.